(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

Catalog No.
S548448
CAS No.
940929-33-9
M.F
C31H34Cl2N2O3
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-ox...

CAS Number

940929-33-9

Product Name

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Molecular Formula

C31H34Cl2N2O3

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1

InChI Key

MLMZVWABFOLFGV-LNLSOMNWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SB743921; SB 743921; SB743921; SB-743921 HCl; SB-743921 hydrochloride.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Description

The exact mass of the compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The presence of a benzamide group suggests the compound may have potential as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery . Further research would be needed to determine if the compound has activity against specific kinases.
  • Antimicrobial Activity: The chromene ring system is present in some naturally occurring antibiotics . The combination of this ring system with other functional groups in the compound could potentially lead to antimicrobial activity. In vitro studies would be required to assess this possibility.

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is a synthetic compound that belongs to a class of molecules with potential therapeutic applications. Its structure features a chiral center, which may contribute to its biological activity and specificity. The compound contains various functional groups, including an amine, a benzamide, and a chromenone moiety, which are known for their diverse biological properties.

, predominantly utilizing multicomponent reactions (MCRs). MCRs are advantageous as they allow for the simultaneous formation of multiple bonds in a single step, enhancing atom economy and reducing waste. This approach is particularly useful in the pharmaceutical industry for the rapid construction of complex molecules from simpler precursors .

Preliminary studies suggest that (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride exhibits significant biological activity. Compounds with similar structures have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chromenone moiety is particularly noteworthy, as it has been associated with various pharmacological effects, including inhibition of specific enzymes and modulation of cellular pathways .

The synthesis of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride can be achieved through several methods:

  • Multicomponent Reactions (MCRs): This method allows for the efficient synthesis of complex molecules by combining three or more reactants in one pot.
  • Sonochemical Synthesis: Utilizing ultrasonic waves to enhance reaction kinetics and control product formation may provide an innovative approach to synthesizing this compound .
  • Traditional Organic Synthesis: Sequential reactions can also be employed, although they may require longer reaction times and more purification steps.

This compound has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, its unique chemical properties could be explored in materials science or as a probe in biochemical assays.

Interaction studies involving (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride would be essential to understand its mechanism of action. These studies could include:

  • Binding Affinity Assessments: Determining how well the compound binds to specific biological targets.
  • Enzyme Inhibition Studies: Evaluating its effectiveness in inhibiting key enzymes associated with disease pathways.
  • Cellular Assays: Investigating the compound's effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, including:

  • Chromenone Derivatives: Known for their diverse biological activities, including anti-cancer effects.
  • Benzamide Derivatives: Often exhibit neuroprotective and anti-inflammatory properties.
  • Aminopropyl Compounds: Frequently involved in neurotransmitter modulation.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound AChromenoneAnticancer
Compound BBenzamideAnti-inflammatory
Compound CAminopropylNeuroprotective

The uniqueness of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride lies in its specific combination of these functional groups, potentially leading to distinct pharmacological profiles compared to other similar compounds.

The compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, also known as SB-743921, represents a sophisticated synthetic molecule with significant structural complexity [2] [7]. The molecular formula C31H34Cl2N2O3 encompasses multiple functional groups and heterocyclic systems that contribute to its unique chemical properties [7] [8].

Molecular Weight and Elemental Composition

The calculated molecular weight of the compound is 553.524 grams per mole, with an exact monoisotopic mass of 552.194649 grams per mole [2] [7]. The elemental composition consists of 31 carbon atoms, 34 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [7] [9].

ElementNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)
Carbon3112.011372.341
Hydrogen341.00834.272
Chlorine235.4570.900
Nitrogen214.00728.014
Oxygen315.99947.997
Total72-553.524

Structural Components and Functional Groups

The molecule contains several distinct structural motifs that define its chemical behavior [2]. The core chromen-4-one system represents a benzopyran-4-one scaffold, which is characteristic of chromone derivatives and contributes significantly to the compound's electronic properties [15] [16]. This chromenone backbone features a ketone group at position 4 and exhibits planar configuration with π-conjugation throughout the aromatic system [15].

The benzamide substituent introduces an amide functional group that participates in hydrogen bonding interactions and contributes to the molecule's conformational preferences [15] [33]. The 4-methylbenzamide moiety provides steric bulk and hydrophobic character, while the 3-aminopropyl chain offers flexibility and potential for ionic interactions through the terminal amino group [2].

The 7-chloro substitution on the chromen ring system introduces electron-withdrawing effects that modulate the electronic distribution across the aromatic framework [17]. The 3-benzyl substituent at the chromen-2-yl position contributes additional aromatic character and increases the overall lipophilicity of the molecule [2].

Stereochemistry and Absolute Configuration

The stereochemical configuration of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is defined by the presence of a chiral center at the carbon bearing the chromen-2-yl and 2-methylpropyl substituents [2]. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules [23].

Determination of Absolute Configuration

The R configuration indicates that when viewed along the bond from the chiral center to the substituent of lowest priority, the remaining three substituents are arranged in clockwise order when ranked by their atomic number priorities [23] [10]. This stereochemical designation is critical for the compound's biological activity, as enantiomers often exhibit different pharmacological properties [10].

Conformational Analysis

The molecular conformation is influenced by multiple factors including steric interactions between substituents, electronic effects from the aromatic systems, and potential intramolecular hydrogen bonding [33] [34]. The bridging segments connecting the chromen system to the benzamide moiety can adopt various rotational conformations, with dihedral angles typically ranging between 15-25 degrees based on analogous structures [15] [33].

The chromenone ring system maintains a planar configuration due to the extended π-conjugation, while the benzamide group can rotate around the amide bond with restricted motion due to partial double bond character [33] [34]. The 3-aminopropyl chain provides conformational flexibility, allowing the molecule to adopt multiple low-energy conformations in solution [20].

Physicochemical Characteristics

The physicochemical properties of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are determined by its complex molecular structure and the presence of multiple functional groups [2] [7].

Physical Appearance and Basic Properties

The compound appears as a white to beige crystalline powder with a characteristic solid-state morphology [2] [7]. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form [18] [25].

PropertyValueReference Conditions
AppearanceWhite to beige powderRoom temperature
Molecular Weight553.52 g/molStandard conditions
Melting PointNot specifically reported-
Storage Temperature-20°CLong-term stability
Purity>98% by High Performance Liquid ChromatographyStandard analytical conditions

Electronic Properties and Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic properties arising from its chromene and benzamide chromophores [34] [36]. The chromen-4-one system contributes to ultraviolet-visible absorption with characteristic bands in the 250-350 nanometer region due to π-π* transitions within the extended aromatic system [21] [39].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various aromatic and aliphatic protons [36] [38]. The amide carbonyl carbon typically appears around 170 parts per million in carbon-13 nuclear magnetic resonance, while the chromenone carbonyl resonates at approximately 180 parts per million [34] [36].

Infrared spectroscopy shows characteristic amide I bands around 1650-1670 wavenumbers and chromenone carbonyl stretching around 1680-1690 wavenumbers [40]. The presence of multiple aromatic systems contributes to complex fingerprint regions below 1500 wavenumbers [40].

Thermal Properties

Thermal analysis of structurally related compounds suggests that the title compound exhibits moderate thermal stability with decomposition occurring above 200°C [42]. The hydrochloride salt formation typically enhances thermal stability compared to free base forms by providing additional ionic interactions within the crystal lattice [18] [42].

Solubility Profile and Solution Behavior

The solubility characteristics of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt and the presence of both hydrophilic and lipophilic structural elements [2] [18].

Aqueous Solubility

The compound demonstrates enhanced water solubility due to its hydrochloride salt form, with reported solubility of approximately 5 milligrams per milliliter in water, yielding clear solutions [2]. This represents a substantial improvement over the free base form, which typically exhibits much lower aqueous solubility due to the predominance of lipophilic aromatic systems [18].

Organic Solvent Solubility

The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 10 millimolar [8] [9]. This high solubility in dimethyl sulfoxide reflects the compound's ability to interact favorably with both the polar and aprotic characteristics of this solvent [20].

SolventSolubilitySolution Characteristics
Water5 mg/mLClear solution
Dimethyl Sulfoxide10 mMHigh solubility
EthanolModerateBased on structural analogs
MethanolModerateBased on structural analogs

Solution Stability and Behavior

In aqueous solutions, the compound's behavior is influenced by pH conditions and ionic strength [20]. The presence of the amino group provides buffering capacity and pH-dependent solubility characteristics [18]. Under physiological pH conditions, the amino group exists in a protonated state, contributing to the overall positive charge and enhancing water solubility [2].

The partition coefficient (logP) is estimated to be in the moderate range, reflecting the balance between the lipophilic aromatic components and the hydrophilic ionic character of the hydrochloride salt [26]. This balanced lipophilicity contributes to the compound's ability to cross biological membranes while maintaining adequate aqueous solubility [26].

The retrosynthetic approach to (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride requires careful consideration of multiple disconnection strategies based on the compound's complex structure containing three key functional domains: the chromone core, the benzamide moiety, and the aminopropyl chain [1] [2].

The most strategic retrosynthetic disconnection involves breaking the compound at the benzamide linkage, separating the structure into two primary fragments: the N-substituted amine portion containing the chromone ring system and the 4-methylbenzoic acid derivative. This disconnection follows established principles for complex molecule synthesis where the most centrally located bonds are prioritized for strategic disconnection [3] [4].

The chromone ring system represents the most complex structural element and requires a secondary retrosynthetic analysis. Key disconnections for the chromone core include the formation of the pyrone ring through cyclization strategies and the introduction of the 7-chloro and 3-benzyl substituents through electrophilic aromatic substitution and cross-coupling reactions respectively [5] [6]. The retrosynthetic analysis reveals that the chromone framework can be derived from appropriately substituted 2-hydroxyacetophenone precursors through Baker-Venkataraman rearrangement protocols [7] [8].

The stereochemical considerations are paramount given the (R)-configuration at the asymmetric carbon. Retrosynthetic planning must account for stereoselective synthesis or chiral resolution approaches. The asymmetric carbon is adjacent to the chromone ring system, requiring careful selection of synthetic methodologies that preserve or selectively introduce the desired stereochemistry [9] [10].

Key Synthetic Routes and Reaction Mechanisms

Multiple synthetic pathways have been developed for chromone derivatives, with the most common approaches involving cyclization of 2-hydroxyacetophenone derivatives [7] [11]. The synthesis typically begins with the preparation of the substituted chromone core through Friedel-Crafts acylation or Baker-Venkataraman rearrangement methodologies [12] [8].

The chromone core synthesis involves initial formation of the benzofuranone intermediate through intramolecular cyclization. Acid-catalyzed cyclization using polyphosphoric acid, hydrochloric acid, or trifluoroacetic acid provides the basic chromone framework with yields typically ranging from 60-85% [7] [13]. The mechanism proceeds through nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by elimination of water to form the characteristic γ-pyrone ring system [5] [14].

Halogenation at the 7-position is achieved through electrophilic aromatic substitution using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions [15] [7]. The electron-withdrawing nature of the chromone carbonyl activates the aromatic ring toward halogenation, with regioselectivity favoring the 7-position due to electronic and steric factors [16] [7].

The 3-benzyl substituent is introduced through cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions using appropriate boronic acid derivatives and palladium catalysts [17] . The reaction conditions typically involve palladium acetate with specialized ligands such as XPhos or SPhos in dimethylformamide or toluene at elevated temperatures (80-120°C) [9] [19].

Benzamide formation is accomplished through standard amide coupling reactions using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and catalytic hydroxybenzotriazole (HOBt) [20]. These conditions provide excellent yields (70-90%) for amide formation with electron-deficient amines [20].

Optimization of Synthetic Pathways and Yields

Reaction optimization for chromone derivatives focuses on several critical parameters including temperature control, solvent selection, catalyst loading, and reaction timing [13] . Microwave-assisted synthesis has emerged as a powerful tool for yield improvement, reducing reaction times from hours to minutes while maintaining or improving product yields [13] [22].

Temperature optimization studies reveal that chromone cyclization reactions proceed optimally at 120-140°C, with higher temperatures leading to decomposition and lower temperatures resulting in incomplete conversion [7] [13]. Solvent selection significantly impacts both yield and selectivity, with polar aprotic solvents such as dimethylformamide and dimethylsulfoxide providing superior results compared to protic solvents .

Catalyst optimization for cross-coupling reactions demonstrates that palladium loading can be reduced to 0.1 equivalents when using advanced ligand systems such as XPhos or RuPhos, improving both economic feasibility and environmental impact [19] [24]. Lewis acid cocatalysts such as zinc triflate enhance reaction rates and yields in certain coupling reactions [19].

Base selection plays a crucial role in cyclization reactions, with potassium carbonate and cesium carbonate providing optimal results for chromone formation [25] [8]. The choice of base affects both reaction rate and product distribution, with stronger bases sometimes leading to undesired side reactions [7] [8].

Protective group strategies are essential for complex multifunctional molecules. Silyl ethers and benzyl ethers are commonly employed for hydroxyl protection, while Boc and Fmoc groups are used for amine protection during multistep syntheses [26] [10]. Deprotection timing and conditions must be carefully optimized to avoid degradation of sensitive functional groups [26].

Purification Techniques and Quality Control Parameters

Purification of chromone derivatives typically employs column chromatography using silica gel as the stationary phase [27] [28]. The polar nature of the chromone carbonyl requires careful solvent system optimization, with hexane-ethyl acetate gradients providing optimal separation for most derivatives [27] [29].

High-performance liquid chromatography (HPLC) serves as both an analytical and preparative purification method. Reversed-phase HPLC using C18 columns with water-acetonitrile or water-methanol mobile phases provides excellent resolution for chromone derivatives [30] [31]. Mobile phase pH optimization using volatile acid or base modifiers improves peak shape and separation efficiency [32] [29].

Flash chromatography represents a rapid purification alternative, utilizing smaller particle sizes (20-40 μm) and higher flow rates to reduce purification time while maintaining resolution [27] [29]. Automated flash chromatography systems enable gradient elution and fraction collection, improving both efficiency and reproducibility [27].

Analytical quality control employs multiple complementary techniques. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation, with 1H NMR and 13C NMR being routine requirements [31] [33]. High-resolution mass spectrometry confirms molecular weight and provides fragmentation patterns for structural elucidation [34] [31].

Chiral HPLC analysis is essential for determining enantiomeric purity of the (R)-configured product [35]. Chiral stationary phases based on polysaccharide derivatives or protein-based columns provide baseline separation of enantiomers [35]. Optical rotation measurements complement chiral HPLC data for stereochemical confirmation [35].

Quantitative analysis utilizes validated HPLC methods with appropriate internal standards [36] [31]. Method validation parameters include linearity, precision, accuracy, specificity, and robustness according to International Conference on Harmonisation guidelines [36] [31]. Limits of detection and quantification are established to ensure adequate sensitivity for impurity detection [36] [31].

Scale-up Considerations and Industrial Production Challenges

Industrial scale-up of chromone synthesis presents numerous technical and economic challenges [37] [38]. Heat transfer limitations in large reactors require modified temperature profiles and extended reaction times to ensure complete conversion [39] [38]. Mixing efficiency becomes critical at larger scales, with impeller design and reactor geometry significantly affecting product quality and yield [39] [40].

Solvent recovery and recycling systems are essential for economic viability [38] [41]. Distillation and extraction protocols must be optimized for each solvent system, with particular attention to azeotrope formation and thermal stability [38] [41]. Waste minimization strategies include solvent-free reactions and green chemistry principles where applicable [42].

Safety considerations are paramount during scale-up, particularly for reactions involving chlorinating agents and palladium catalysts [38] [41]. Proper ventilation systems and emergency response protocols must be established for handling potentially hazardous materials [38] [41]. Process hazard analysis and reaction calorimetry studies are required to identify and mitigate thermal runaway risks [38].

Quality control systems must be implemented throughout the production process [38] [41]. In-process monitoring using spectroscopic techniques enables real-time reaction monitoring and immediate correction of deviations [38] [34]. Statistical process control methods ensure consistent product quality and identify trending issues before they impact final product specifications [38].

Cost optimization requires careful analysis of raw material sources, with particular attention to the availability and pricing volatility of specialized reagents such as palladium catalysts and chiral auxiliaries [37] [38]. Process intensification through continuous flow reactors and microreactor technology offers potential advantages for certain reaction steps [17] [38].

Environmental impact assessment and regulatory compliance are increasingly important considerations [38] [41]. Life cycle analysis helps identify environmental hotspots and guides process optimization efforts [38]. Regulatory filing requirements for pharmaceutical intermediates necessitate comprehensive documentation of manufacturing processes and quality control procedures [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

552.1946483 g/mol

Monoisotopic Mass

552.1946483 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2YW6FB68GM

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and lymphoma (non-hodgkin's).

Dates

Last modified: 08-15-2023
1: Viswanath AN, Pae AN. Resistance by allostery: a novel perspective for eg5-targeted drug design. J Med Chem. 2013 Aug 22;56(16):6314-6. doi: 10.1021/jm401071u. Epub 2013 Jul 30. PubMed PMID: 23899248.
2: Talapatra SK, Anthony NG, Mackay SP, Kozielski F. Mitotic kinesin Eg5 overcomes inhibition to the phase I/II clinical candidate SB743921 by an allosteric resistance mechanism. J Med Chem. 2013 Aug 22;56(16):6317-29. doi: 10.1021/jm4006274. PubMed PMID: 23875972.
3: Good JA, Wang F, Rath O, Kaan HY, Talapatra SK, Podgórski D, MacKay SP, Kozielski F. Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity in lung cancer xenograft models. J Med Chem. 2013 Mar 14;56(5):1878-93. doi: 10.1021/jm3014597. Epub 2013 Feb 27. PubMed PMID: 23394180; PubMed Central PMCID: PMC3759169.
4: Holen KD, Belani CP, Wilding G, Ramalingam S, Volkman JL, Ramanathan RK, Vasist LS, Bowen CJ, Hodge JP, Dar MM, Ho PT. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemother Pharmacol. 2011 Feb;67(2):447-54. doi: 10.1007/s00280-010-1346-5. Epub 2010 May 12. PubMed PMID: 20461380.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jan-Feb;31(1):47-57. PubMed PMID: 19357798.
6: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.

Explore Compound Types